

An In-depth Technical Guide to the Physicochemical Properties of C₁₁H₂₄ Isomers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Ethyl-2,5-dimethylheptane

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Authored by: Senior Application Scientist

Abstract

Undecane (C₁₁H₂₄), an acyclic alkane, exists as 159 structural isomers, each possessing unique physicochemical properties dictated by its molecular architecture.^[1] As nonpolar hydrocarbons, these isomers are of significant interest in various industrial and research applications, including as solvents and components of complex hydrocarbon mixtures. In the pharmaceutical industry, understanding the properties of such isomers is crucial for applications ranging from excipients in drug formulations to their potential role as impurities. This guide provides a comprehensive exploration of the physicochemical properties of undecane isomers, detailing the profound impact of structural variations on these characteristics. It offers an in-depth analysis of structure-property relationships, presents field-proven experimental protocols for their determination, and discusses their toxicological and environmental profiles.

Introduction: The Structural Diversity of Undecane Isomers

The molecular formula C₁₁H₂₄ represents a vast landscape of 159 distinct structural isomers. ^[1] This diversity arises from the various ways in which the eleven carbon atoms can be arranged, from the linear n-undecane to highly branched structures. These arrangements

fundamentally influence the intermolecular van der Waals forces, which in turn govern the macroscopic physical properties of each isomer.[1] Generally, increased branching leads to a more compact molecular shape, reducing the surface area available for intermolecular interactions and consequently lowering boiling points. Conversely, more symmetrical isomers can pack more efficiently into a crystal lattice, often resulting in higher melting points.[1]

Core Physicochemical Properties of Undecane Isomers

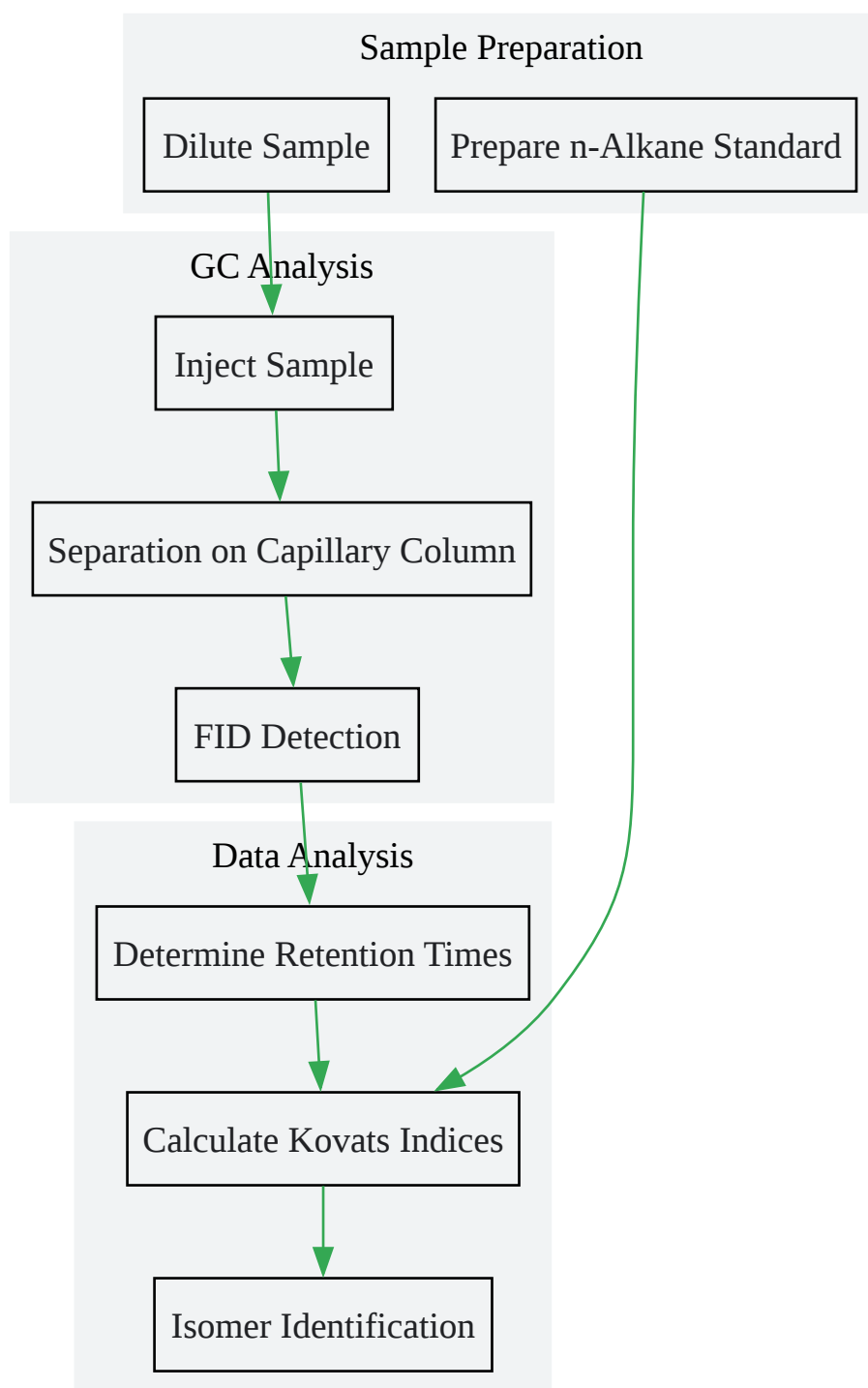
The physical characteristics of undecane isomers span a wide range, directly attributable to their degree of branching. The following table summarizes the available experimental data for n-undecane and a selection of its branched isomers, illustrating the tangible effects of structural modifications. It is important to note that comprehensive experimental data for all 159 isomers is not readily available, and some values presented are estimates.[1]

Isomer Name	CAS Number	Boiling Point (°C)	Melting Point (°C)	Density (g/cm³) at 20°C
n-Undecane	1120-21-4	196[1][2]	-26[1][2]	0.740[1][2]
2-Methyldecane	6975-98-0	189.3[1]	-	0.737[1]
3-Methyldecane	13151-34-3	188.1 - 189.1[1]	-92.9[1]	0.742[1]
4-Methyldecane	2847-72-5	188.7[1]	-	0.741[1]
5-Methyldecane	13151-35-4	186.1[1]	-57.06 (est.)[1]	0.742[1]
2,3-Dimethylnonane	2884-06-2	186[1]	-57.06 (est.)[1]	0.7438[1]
4,4-Dimethylnonane	17302-18-0	185	-	-

Note: The availability of experimental data for all 159 isomers is limited. Some data points are estimated and should be interpreted with caution.[1]

Structure-Property Relationships: The Impact of Branching

The data clearly demonstrates that as the degree of branching increases, the boiling point generally decreases compared to the linear n-undecane. This is a direct consequence of the reduction in molecular surface area, which weakens the London dispersion forces between molecules.



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